N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide, also referred to by its chemical formula C23H21F2N5O3, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of salt-inducible kinases (SIKs). SIKs are part of the AMP-activated protein kinase family and play a significant role in regulating inflammatory processes. This compound is being investigated for its ability to modulate cytokine production, which could be beneficial in treating various inflammatory diseases.
N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide is classified as a kinase inhibitor and falls under the category of benzamide derivatives. Its structure includes a benzimidazole moiety, which is common in many biologically active compounds.
The synthesis of N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide involves several key steps:
The molecular structure of N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide can be represented using various notations:
Property | Value |
---|---|
Molecular Formula | C23H21F2N5O3 |
Molecular Weight | 453.4 g/mol |
IUPAC Name | N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide |
InChI Key | PFTXFNSHFZLJNT-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=C(C(=C4)OC(F)F)C(=O)NC5CC5)OC |
The compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of difluoromethoxy and methoxy groups enhances its lipophilicity, which is crucial for membrane permeability.
N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide can undergo several chemical reactions:
The specific conditions for these reactions depend on the desired outcome and the stability of intermediates formed during synthesis.
N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide primarily acts as an inhibitor of salt-inducible kinases (SIK1, SIK2, SIK3). The mechanism involves:
This dual action makes it a promising candidate for treating diseases characterized by excessive inflammation.
N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide is typically characterized by:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Stable under standard laboratory conditions |
These properties influence its handling and application in laboratory settings.
N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide has potential applications in:
This compound represents a significant advancement in targeted therapies aimed at modulating inflammatory responses within the body.
CAS No.: 137235-80-4
CAS No.: 33281-81-1
CAS No.: 38402-02-7
CAS No.: 17430-12-5
CAS No.: 73391-27-2
CAS No.: 10110-86-8